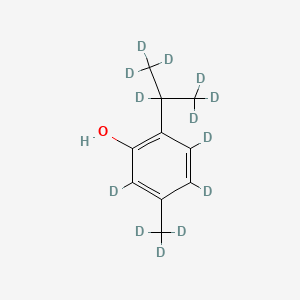

Thymol-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,5-trideuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-JPLVHWSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Thymol-d13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymol-d13 is the deuterated form of thymol, a naturally occurring monoterpenoid phenol found in the essential oils of various plants, including those of the Lamiaceae family.[1][2] Due to its stable isotopic labeling, this compound serves as an invaluable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The substitution of hydrogen with deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the endogenous, non-labeled thymol. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. While experimentally determined data for this compound are limited, this guide also presents the well-characterized properties of thymol as a close reference point and discusses the anticipated effects of deuteration.

Data Presentation

Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound and its non-deuterated analog, thymol. It is important to note that many of the listed properties for this compound are predicted or based on the data for thymol, as extensive experimental determination for the deuterated compound is not widely published.

| Property | This compound | Thymol |

| Molecular Formula | C₁₀HD₁₃O[4] | C₁₀H₁₄O[5] |

| Molecular Weight | 163.30 g/mol [6] | 150.22 g/mol [7] |

| Appearance | White crystalline solid | White crystalline substance[5] |

| Melting Point | 48-51 °C (lit.) | 49-51 °C (lit.)[2] |

| Boiling Point | 233.0 °C at 760 mmHg (predicted)[8] | 232 °C (lit.) |

| Density | 1.0 ± 0.1 g/cm³ (predicted)[8] | 0.965 g/mL at 25 °C (lit.) |

| Flash Point | 102.2 °C (predicted)[8] | 110 °C (closed cup)[7] |

| Solubility | Soluble in DMSO.[9] Slightly soluble in water at neutral pH; highly soluble in alcohols, other organic solvents, and strongly alkaline aqueous solutions.[5] | Slightly soluble in water (0.9 g/L at 20 °C); soluble in ethanol, ether, chloroform, carbon disulfide, glacial acetic acid, and alkali solutions.[5][7] |

| pKa | No data available | 10.59 ± 0.10[5] |

| LogP | 3.28 (predicted)[8] | 3.3[7] |

| Refractive Index | 1.523 (predicted)[8] | 1.5227 at 20 °C[7] |

| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C (predicted)[8] | 1 mmHg at 64 °C |

Note: The properties of deuterated compounds can exhibit slight differences from their non-deuterated counterparts due to the kinetic isotope effect. For instance, C-D bonds are stronger than C-H bonds, which can lead to minor variations in melting point, boiling point, and reaction rates.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

-

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid at a given pressure.

Methodology:

-

Apparatus: A micro-boiling point apparatus or a standard distillation setup can be used. For small sample sizes, the Thiele tube method is suitable.

-

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvents: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and hexane).

-

Procedure:

-

A known mass of this compound (e.g., 1 mg) is placed in a small vial.

-

A small, measured volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is agitated (e.g., using a vortex mixer or sonicator) for a set period.

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached. If the solid does not dissolve, more solvent is added.

-

Solubility is typically expressed in terms of mg/mL or as qualitative descriptions (e.g., soluble, sparingly soluble, insoluble).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and confirming the isotopic labeling of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6). The choice of solvent should ensure the sample is fully dissolved and does not have signals that overlap with the analyte peaks.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired.

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

-

In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will show characteristic splitting patterns (e.g., triplets for -CD₃) and a slight upfield shift compared to the non-deuterated compound.

-

²H (Deuterium) NMR can also be performed to directly observe the deuterium signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity and confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned over a range that includes the expected molecular ion of this compound (m/z 163.30).

-

-

Data Analysis: The retention time of the peak corresponding to this compound is recorded. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the identity and isotopic enrichment of the compound.

Mandatory Visualization

Biosynthesis of Thymol

The following diagram illustrates the biosynthetic pathway of thymol, which would be analogous for the synthesis of this compound if deuterated precursors were used.

Caption: Biosynthetic pathway of thymol from geranyl diphosphate.

Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments to characterize the physical and chemical properties of a sample of this compound.

Caption: Workflow for the physical and chemical characterization of this compound.

Conclusion

References

- 1. Thymol D13 [chemicalbook.com]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Thymol - Wikipedia [en.wikipedia.org]

- 6. 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 [lgcstandards.com]

- 7. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:1219798-93-2 | Chemsrc [chemsrc.com]

- 9. abmole.com [abmole.com]

Synthesis and Isotopic Purity of Thymol-d13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Thymol-d13. The information presented herein is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who utilize isotopically labeled compounds.

Introduction

Thymol, a naturally occurring monoterpenoid phenol, is a constituent of essential oils from various plants, notably thyme. It exhibits a wide range of biological activities, including antiseptic, antibacterial, and antifungal properties. This compound is a deuterated analog of thymol where all thirteen non-exchangeable hydrogen atoms have been replaced with deuterium. This stable isotope-labeled version is an invaluable tool in mass spectrometry-based bioanalytical assays, serving as an ideal internal standard for the quantification of thymol in complex biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variability in sample processing.

Synthesis of this compound

The synthesis of perdeuterated thymol (this compound) is typically achieved through a high-temperature, high-pressure hydrogen-deuterium (H/D) exchange reaction. This method involves the treatment of thymol with a large excess of deuterium oxide (D₂O) in the presence of a suitable catalyst. The harsh reaction conditions are necessary to facilitate the exchange of both the aromatic and the aliphatic protons.

Experimental Protocol: Catalytic H/D Exchange

A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on general principles of H/D exchange for aromatic and aliphatic compounds.

Materials:

-

Thymol (99%)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on alumina (Pt/Al₂O₃) catalyst (5 wt. %)

-

High-pressure stainless-steel reactor

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM), anhydrous

-

Hexane, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure stainless-steel reactor, combine thymol (1.0 g, 6.66 mmol), deuterium oxide (50 mL, a large molar excess), and platinum on alumina catalyst (100 mg, 10 wt. % of thymol).

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon). Heat the reactor to 250 °C and pressurize to 50 bar with argon. Maintain these conditions with vigorous stirring for 48 hours.

-

Work-up: After cooling the reactor to room temperature, carefully release the pressure. Transfer the reaction mixture to a separatory funnel. Extract the product with three portions of anhydrous dichloromethane (3 x 30 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a colorless oil or white solid.

-

Yield and Characterization: Determine the yield of the purified product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the isotopic purity.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via catalytic hydrogen-deuterium exchange.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter that must be accurately determined. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By comparing the intensities of the mass peaks corresponding to the different isotopologues, the isotopic enrichment can be calculated.

Experimental Protocol: GC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer Mode: High resolution, full scan.

-

Mass Range: m/z 50-200.

-

-

Data Analysis:

-

Identify the molecular ion peak for unlabeled thymol (m/z 150.1045) and this compound (m/z 163.1865).

-

Measure the intensities of the peaks corresponding to all isotopologues (d0 to d13).

-

Calculate the isotopic purity (Atom % D) using the following formula: Atom % D = [ (Σ (n * Iₙ)) / (13 * Σ Iₙ) ] * 100 where 'n' is the number of deuterium atoms and 'Iₙ' is the intensity of the isotopologue with 'n' deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the degree of deuteration by observing the residual proton signals. ¹³C NMR can also be used to confirm the structural integrity of the molecule.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

-

Relaxation Delay: A sufficiently long delay to ensure full relaxation of all signals (e.g., 5 seconds).

-

-

Data Analysis:

-

Integrate the residual proton signals of this compound and the signal of the internal standard.

-

Calculate the amount of residual protons in the sample relative to the known amount of the internal standard.

-

The isotopic purity is expressed as: Atom % D = [ (Total H in unlabeled - Residual H in labeled) / Total H in unlabeled ] * 100

-

Isotopic Purity Analysis Workflow

Caption: Workflow for the determination of isotopic purity of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and isotopic purity analysis of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Results

| Parameter | Value |

| Starting Material | Thymol |

| Deuterating Agent | Deuterium Oxide (D₂O) |

| Catalyst | Platinum on Alumina (Pt/Al₂O₃) |

| Reaction Temperature | 250 °C |

| Reaction Pressure | 50 bar |

| Reaction Time | 48 hours |

| Typical Yield | 70-85% |

| Isotopic Purity (Atom % D) | > 98% |

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d10 | 160.1740 | 160.1738 | < 1.0 |

| d11 | 161.1803 | 161.1801 | ~ 2.0 |

| d12 | 162.1866 | 162.1864 | ~ 5.0 |

| d13 | 163.1929 | 163.1927 | > 90.0 |

Table 3: ¹H NMR Data for Isotopic Purity of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Residual Proton Signal Integral |

| Aromatic-H | 6.6 - 7.1 | < 0.02 |

| Isopropyl-CH | 3.1 - 3.3 | < 0.01 |

| Methyl-CH₃ | 2.2 - 2.3 | < 0.03 |

| Isopropyl-CH₃ | 1.2 - 1.3 | < 0.06 |

| Internal Standard | (Specific to standard) | 1.00 |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and isotopic purity determination of this compound. The provided experimental protocols and data serve as a valuable resource for researchers and professionals requiring high-quality, well-characterized deuterated internal standards for their analytical needs. The successful synthesis and rigorous purity assessment of this compound are paramount for ensuring the reliability and accuracy of quantitative bioanalytical methods.

A Technical Guide to Thymol-d13 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of Thymol-d13, a deuterated internal standard crucial for the accurate quantification of thymol in various research and development settings. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for its use in mass spectrometry-based analyses.

Introduction to this compound

This compound (Deuterated Thymol) is a stable isotope-labeled version of thymol, a naturally occurring monoterpenoid phenol found in the essential oils of plants like thyme. With a molecular formula of C10HD13O, this compound serves as an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). Its use is critical in applications such as clinical mass spectrometry, pesticide and veterinary medicine analysis, and therapeutic drug monitoring. The incorporation of deuterium atoms results in a distinct mass-to-charge ratio, allowing for precise differentiation from the unlabeled thymol analyte while maintaining nearly identical chemical and physical properties. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The table below summarizes the key specifications from prominent vendors to aid in the selection of the most suitable product for your analytical needs.

| Supplier | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |

| Isotope Science / Alfa Chemistry | 1219798-93-2 | C10HD13O | ≥98.5% Purity | Inquire (mg, g, kg) |

| Pharmaffiliates | 1219798-93-2 | C10HD13O | High Purity | Inquire |

| aromaLAB | 1219798-93-2 | C10HD13O | ≥95% Purity | Inquire |

| MedchemExpress | 1219798-93-2 | C10HD13O | High Purity | 10 mg and larger quantities |

Experimental Protocol: Quantification of Thymol in Biological Matrices using LC-MS/MS with this compound Internal Standard

While specific protocols utilizing this compound are not abundantly available in public literature, the following is a representative LC-MS/MS methodology adapted from established methods for the quantification of small molecules in plasma, incorporating this compound as the internal standard.

1. Materials and Reagents

-

Thymol analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (or other biological matrix)

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thymol and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Thymol primary stock solution with 50% methanol in water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with 50% methanol in water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Thymol: Precursor ion (e.g., [M-H]⁻) → Product ion (to be determined by infusion and optimization).

-

This compound: Precursor ion (e.g., [M-H]⁻) → Product ion (to be determined by infusion and optimization).

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Thymol to this compound against the concentration of the calibration standards.

-

Determine the concentration of Thymol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of thymol using a deuterated internal standard.

Logical Relationship of Internal Standard Usage

The core principle of using a stable isotope-labeled internal standard like this compound is to ensure accurate quantification by accounting for analyte loss during sample processing and variations in instrument response.

An In-depth Technical Guide to Thymol-d13: Properties, Analytical Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thymol-d13, a deuterated analog of the natural monoterpenoid phenol, thymol. This document details its fundamental properties, outlines its critical role as an internal standard in quantitative analytical methodologies, and explores the biological signaling pathways of its non-deuterated counterpart, which is essential for contextualizing its use in pharmaceutical and biological research.

Core Properties of this compound

This compound is a stable isotope-labeled version of thymol, where thirteen hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of thymol in complex matrices.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1219798-93-2 | [2][3] |

| Molecular Formula | C₁₀HD₁₃O | [3] |

| Molecular Weight | 163.30 g/mol | [2][3] |

Analytical Applications: Quantification of Thymol

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry assays to ensure accurate and precise quantification of thymol in various samples, including biological fluids, tissues, and essential oil formulations.[1] The addition of a known quantity of this compound to a sample allows for the correction of analytical variability during sample preparation and analysis.

Experimental Protocol: Quantification of Thymol in Plasma using LC-MS/MS

This protocol provides a generalized methodology for the determination of thymol in a plasma matrix using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Materials and Reagents:

-

Thymol analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

2. Preparation of Standard and Quality Control (QC) Solutions:

-

Prepare stock solutions of thymol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of thymol by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

Prepare QC samples at low, medium, and high concentrations by spiking known amounts of thymol into the blank plasma.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of thymol from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both thymol and this compound. These transitions need to be determined by infusing the individual standard solutions into the mass spectrometer.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of thymol to this compound against the concentration of the thymol standards.

-

Determine the concentration of thymol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Quantitative analysis workflow for thymol.

Biological Signaling Pathways of Thymol

While this compound's primary role is analytical, understanding the biological activity of thymol is crucial for researchers in drug development. Thymol exhibits a range of pharmacological effects, including anti-inflammatory, antibacterial, and neuromodulatory activities.

Anti-inflammatory Signaling Pathway

Thymol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[4][5][6][7] It can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anti-inflammatory-activity-of-thymol-and-thymol-rich-essential-oils-mechanisms-applications-and-recent-findings - Ask this paper | Bohrium [bohrium.com]

- 6. Anti-inflammatory activity of thymol and thymol-rich essential oils: mechanisms, applications, and recent findings [sapientia.ualg.pt]

- 7. mdpi.com [mdpi.com]

Deuterated Thymol as a Stable Isotope Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in drug discovery and development, offering a nuanced view of a compound's metabolic fate and pharmacokinetic profile. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), can subtly alter the physicochemical properties of a molecule without significantly impacting its biological activity. This "deuterium effect" can lead to a slower rate of metabolism, providing a valuable tool for researchers. This guide explores the application of deuterated thymol as a stable isotope tracer, providing a technical overview for its use in metabolic, pharmacokinetic, and pharmacodynamic studies.

Thymol, a monoterpenoid phenol found in thyme and other plants, is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of various signaling pathways. By using deuterated thymol as a tracer, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME), as well as its engagement with biological targets.

Data Presentation: Pharmacokinetic Profile of Thymol

The following table summarizes the known pharmacokinetic parameters of thymol in humans after oral administration. A hypothetical comparison with deuterated thymol is included to illustrate the anticipated changes.

| Pharmacokinetic Parameter | Thymol (Observed) | Deuterated Thymol (Hypothetical) | Reference |

| Peak Plasma Concentration (Cmax) | 93.1 ± 24.5 ng/mL | Potentially higher | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2.0 ± 0.8 hours | Potentially longer | [1][2] |

| Terminal Elimination Half-life (t½) | 10.2 hours | Potentially longer | [1] |

| Area Under the Curve (AUC) | 837.3 ng·h/mL | Potentially higher | [2] |

| Bioavailability | ~16% (measured as thymol sulfate) | Potentially higher | [2] |

| Metabolites | Thymol sulfate, Thymol glucuronide | Thymol sulfate, Thymol glucuronide | [1][2][3] |

Note: The values for deuterated thymol are hypothetical and would need to be confirmed through experimental studies. The primary metabolic pathways for thymol involve conjugation to form thymol sulfate and thymol glucuronide. Deuteration at sites of metabolic attack would be expected to decrease the rate of formation of these metabolites.

Experimental Protocols

Synthesis of Deuterated Thymol

A specific, detailed protocol for the synthesis of deuterated thymol is not widely published. However, a general approach for the deuteration of aromatic compounds can be adapted. One common method is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated acid.

Principle: The aromatic protons of thymol can be exchanged for deuterium under appropriate reaction conditions. The hydroxyl proton is also readily exchangeable but is not the primary focus for altering metabolic stability.

Materials:

-

Thymol

-

Deuterated sulfuric acid (D₂SO₄) or another deuterated acid catalyst

-

Deuterated water (D₂O)

-

Anhydrous organic solvent (e.g., deuterated chloroform, CDCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer for analysis

Procedure:

-

Dissolve thymol in a minimal amount of a suitable deuterated organic solvent in a round-bottom flask.

-

Add a catalytic amount of deuterated sulfuric acid.

-

Add an excess of deuterated water to the reaction mixture.

-

Heat the mixture to reflux and stir for a prolonged period (e.g., 24-48 hours) to allow for sufficient H-D exchange on the aromatic ring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

After cooling to room temperature, carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extract the deuterated thymol into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting deuterated thymol using column chromatography or recrystallization.

-

Confirm the identity and extent of deuteration of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Stable Isotope Tracing with Deuterated Thymol

This protocol outlines a general workflow for an in vivo study in a rodent model to track the metabolism of deuterated thymol.

Principle: After administration of deuterated thymol, biological samples (e.g., blood, urine, tissues) are collected over time. The concentrations of deuterated thymol and its metabolites are then quantified using a sensitive analytical method like LC-MS/MS.

Materials:

-

Deuterated thymol

-

Vehicle for administration (e.g., corn oil, saline with a solubilizing agent)

-

Animal model (e.g., rats or mice)

-

Gavage needles or injection supplies

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine and feces collection

-

Tissue harvesting tools

-

Centrifuge

-

-80°C freezer for sample storage

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Fast animals overnight before dosing. Administer a single oral or intravenous dose of deuterated thymol at a predetermined concentration.

-

Sample Collection:

-

Blood: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., tail vein, saphenous vein). Process the blood to obtain plasma and store at -80°C.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals.

-

Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, intestine). Flash-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the mobile phase.

-

Urine: Dilute the urine sample with mobile phase and add an internal standard.

-

Tissues: Homogenize the tissue samples in a suitable buffer. Perform protein precipitation and extraction as described for plasma.

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the simultaneous quantification of deuterated thymol, its non-deuterated counterpart (if used as a control), and their respective metabolites (thymol sulfate and thymol glucuronide).

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify each analyte based on its unique precursor and product ion transitions.

-

-

Data Analysis:

-

Construct calibration curves for each analyte.

-

Calculate the concentrations of deuterated thymol and its metabolites in each sample.

-

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, t½, and AUC.

-

Compare the pharmacokinetic profiles of deuterated and non-deuterated thymol if both were administered.

-

Metabolic Stability Assay

Principle: This in vitro assay assesses the rate at which deuterated thymol is metabolized by liver microsomes, providing an indication of its intrinsic clearance.

Materials:

-

Deuterated thymol

-

Liver microsomes (from human or other species of interest)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of deuterated thymol in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the deuterated thymol solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of deuterated thymol remaining at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated thymol.

Mandatory Visualization: Signaling Pathways

Thymol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: PI3K/AKT Signaling Pathway and Thymol's Inhibitory Action.

Caption: MAPK/ERK Signaling Pathway and Thymol's Inhibitory Action.

Caption: NF-κB Signaling Pathway and Thymol's Inhibitory Action.

Caption: Wnt/β-catenin Signaling Pathway and Thymol's Modulatory Action.

Caption: JAK/STAT Signaling Pathway and Thymol's Inhibitory Action.

Conclusion

Deuterated thymol presents a promising tool for researchers in drug development and metabolic studies. Its use as a stable isotope tracer can provide invaluable insights into the ADME properties and target engagement of thymol and its derivatives. While direct comparative pharmacokinetic data for deuterated thymol is currently limited, the established principles of deuterium substitution suggest significant potential for modulating its metabolic stability. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for designing and interpreting studies utilizing deuterated thymol. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated thymol and to explore its full potential as a tracer in various therapeutic areas.

References

- 1. Systemic availability and pharmacokinetics of thymol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes [mdpi.com]

Applications of Stable Isotopes in Thymol Research: A Technical Guide

Abstract

Thymol, a monoterpenoid phenol, is a compound of significant interest in the pharmaceutical, food, and agricultural industries due to its broad-spectrum biological activities. Understanding its biosynthesis, metabolism, and mechanism of action is crucial for optimizing its production and application. Stable isotope labeling has emerged as a powerful tool in this endeavor, offering unparalleled insights into the dynamic processes involving thymol at the molecular level. This technical guide provides an in-depth overview of the application of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), in thymol research. It covers experimental protocols for biosynthetic pathway elucidation, metabolic tracing, and mechanism of action studies. Furthermore, this guide presents quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate comprehension for researchers, scientists, and drug development professionals.

Introduction

Thymol (2-isopropyl-5-methylphenol) is a major constituent of the essential oils of various plants, most notably from the Lamiaceae family, such as Thymus vulgaris (thyme) and Origanum vulgare (oregano)[1]. Its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities, have made it a subject of extensive research[2]. To fully harness its therapeutic potential, a deep understanding of its formation in plants, its fate in biological systems, and its molecular targets is essential.

Stable isotope tracing has become an indispensable technique in metabolic research, allowing scientists to track the journey of atoms through complex biochemical networks[3][4]. By introducing molecules enriched with stable isotopes like ¹³C or ²H, researchers can elucidate metabolic pathways, quantify fluxes, and identify the molecular fate of compounds of interest[5][6]. This guide details the application of these powerful techniques to the study of thymol.

Elucidation of Thymol's Biosynthetic Pathway

The biosynthesis of thymol in plants has been a subject of investigation for decades. Early studies using radiolabeled precursors laid the groundwork, and modern stable isotope techniques coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have provided more detailed insights.

The generally accepted biosynthetic pathway to thymol begins with geranyl diphosphate (GPP), the universal precursor to monoterpenes[1]. As illustrated in the diagram below, GPP is first cyclized to γ-terpinene. This is followed by a series of oxidation reactions. It was previously proposed that this occurred via p-cymene as an intermediate. However, more recent research has shown that γ-terpinene is oxidized by cytochrome P450 monooxygenases to unstable cyclohexadienol intermediates, which are then dehydrogenated to the corresponding ketones. Keto-enol tautomerization then leads to the formation of thymol and its isomer, carvacrol[1].

Experimental Protocol: ¹³CO₂ Labeling for Biosynthetic Studies in Thymus vulgaris

This protocol is adapted from established methods for ¹³C-labeling in plants[7][8].

Objective: To trace the incorporation of ¹³C from CO₂ into thymol and its precursors in Thymus vulgaris.

Materials:

-

Thymus vulgaris plants

-

Airtight growth chamber

-

¹³CO₂ gas (99 atom % ¹³C)

-

Gas delivery system with flow meter

-

GC-MS system

-

Liquid nitrogen

-

Solvents for extraction (e.g., hexane, ethyl acetate)

-

Internal standard (e.g., undecane)

Procedure:

-

Plant Acclimatization: Place healthy T. vulgaris plants in the airtight growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle) for 48 hours to acclimatize.

-

¹³CO₂ Labeling: Introduce ¹³CO₂ into the chamber to a final concentration of approximately 400 ppm. Maintain this atmosphere for a defined period (e.g., 24, 48, or 72 hours).

-

Harvesting: At the end of the labeling period, harvest the aerial parts of the plants and immediately flash-freeze them in liquid nitrogen to quench all metabolic activity.

-

Extraction of Volatiles: Grind the frozen plant material to a fine powder. Extract the volatile compounds, including thymol and its precursors, using an appropriate solvent like hexane or via steam distillation.

-

GC-MS Analysis: Analyze the extract using a GC-MS system. The mass spectrometer will detect the mass shift in thymol and its precursors due to the incorporation of ¹³C atoms.

-

Data Analysis: Determine the isotopic enrichment and the mass isotopologue distribution (MID) for thymol and its precursors. This data will reveal the flow of carbon from CO₂ into these compounds, confirming the biosynthetic pathway.

Visualization of Thymol Biosynthesis

Caption: Biosynthetic pathway of thymol from geranyl diphosphate.

Tracing the Metabolism of Thymol

Once ingested, thymol undergoes significant metabolism in the body. Understanding its metabolic fate is crucial for assessing its bioavailability, efficacy, and potential toxicity. Stable isotope-labeled thymol can be used as a tracer to follow its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: In Vivo Tracing of Deuterium-Labeled Thymol (²H-Thymol)

This protocol is a generalized approach for in vivo metabolite tracing adapted for thymol[9][10].

Objective: To identify and quantify the metabolites of thymol in a mammalian model.

Materials:

-

Deuterium-labeled thymol (e.g., ²H₃-thymol)

-

Animal model (e.g., rats or mice)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies

-

LC-MS/MS system

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Enzymes for deconjugation (β-glucuronidase and sulfatase)

Procedure:

-

Synthesis of Labeled Thymol: Synthesize or procure ²H-labeled thymol. The position of the deuterium label should be chosen to be stable during metabolism.

-

Animal Dosing: Administer a known dose of ²H-thymol to the animals, either orally or via injection. House the animals in metabolic cages.

-

Sample Collection: Collect blood, urine, and feces at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Sample Preparation:

-

Plasma: Separate plasma from blood and perform protein precipitation.

-

Urine: Treat urine samples with β-glucuronidase and sulfatase to hydrolyze glucuronide and sulfate conjugates.

-

Tissue Homogenization: For tissue distribution studies, homogenize harvested tissues.

-

Extraction: Use SPE to extract thymol and its metabolites from the prepared samples.

-

-

LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method. The mass spectrometer will be set to detect the parent ²H-thymol and its potential metabolites (e.g., hydroxylated, conjugated). The mass difference due to the deuterium label allows for unambiguous identification of thymol-derived compounds.

-

Data Analysis: Quantify the concentrations of ²H-thymol and its metabolites in each sample over time. This data can be used to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Quantitative Data from Metabolic Studies

The following table illustrates the type of quantitative data that can be obtained from in vivo tracing studies of thymol. The values presented are hypothetical and for illustrative purposes.

| Time (hours) | ²H-Thymol (ng/mL) | ²H-Thymol Sulfate (ng/mL) | ²H-Thymol Glucuronide (ng/mL) |

| 0 | 0 | 0 | 0 |

| 1 | 50 | 150 | 20 |

| 2 | 35 | 250 | 45 |

| 4 | 15 | 180 | 60 |

| 8 | 5 | 90 | 30 |

| 12 | <1 | 40 | 15 |

| 24 | <1 | 10 | 5 |

Investigating the Mechanism of Action of Thymol

Thymol exerts its biological effects by modulating various cellular signaling pathways. Stable isotopes can be used to trace the metabolic consequences of thymol's interaction with these pathways.

Signaling Pathways Modulated by Thymol

Thymol has been shown to influence several key signaling pathways involved in inflammation and cancer, including the NF-κB, MAPK, and JAK/STAT pathways[11][12].

The NF-κB pathway is a central regulator of the inflammatory response. Thymol has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Thymol's inhibitory effect on the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Thymol can modulate this pathway, contributing to its anti-cancer effects.

Caption: Thymol's modulation of the MAPK signaling pathway.

Experimental Protocol: Stable Isotope Probing (SIP) of Thymol-Degrading Microorganisms

This protocol is adapted from general SIP methodologies for studying microbial communities that degrade aromatic compounds[10][13][14].

Objective: To identify and characterize microorganisms capable of degrading thymol in a specific environment (e.g., soil, gut).

Materials:

-

¹³C-labeled thymol (uniformly labeled)

-

Environmental sample (e.g., soil slurry, fecal sample)

-

Microcosms (e.g., serum bottles)

-

DNA extraction kit

-

Cesium chloride (CsCl) for density gradient ultracentrifugation

-

Ultracentrifuge

-

PCR reagents for 16S rRNA gene amplification

-

Sanger or next-generation sequencing platform

Procedure:

-

Microcosm Setup: Prepare microcosms with the environmental sample and a defined medium. Add ¹³C-thymol as the sole carbon source to the experimental microcosms and unlabeled thymol to the control microcosms.

-

Incubation: Incubate the microcosms under appropriate conditions (e.g., temperature, oxygen level) for a period sufficient for thymol degradation to occur.

-

DNA Extraction: At the end of the incubation, extract total DNA from the microbial communities in both the labeled and control microcosms.

-

Density Gradient Ultracentrifugation: Separate the ¹³C-labeled DNA ("heavy" DNA) from the unlabeled ¹²C-DNA ("light" DNA) by CsCl density gradient ultracentrifugation.

-

Fractionation and DNA Precipitation: Fractionate the gradient and precipitate the DNA from each fraction.

-

Identification of Heavy DNA: Identify the fractions containing the heavy DNA by comparing the DNA distribution between the labeled and control gradients.

-

16S rRNA Gene Analysis: Amplify the 16S rRNA gene from the heavy DNA fraction using PCR.

-

Sequencing and Phylogenetic Analysis: Sequence the amplified 16S rRNA genes and perform phylogenetic analysis to identify the microorganisms that actively incorporated carbon from thymol.

Experimental Workflow for Stable Isotope Probing

Caption: Workflow for Stable Isotope Probing (SIP) of thymol-degrading microorganisms.

Quantitative Analysis using Stable Isotope Dilution

Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying compounds in complex matrices. It involves adding a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The ratio of the unlabeled (native) to the labeled analyte is then measured by mass spectrometry.

Experimental Protocol: Quantification of Thymol in Plasma using GC-MS and ¹³C₆-Thymol

This protocol is based on established SIDA methods for small molecules[11][15].

Objective: To accurately quantify the concentration of thymol in plasma samples.

Materials:

-

¹³C₆-labeled thymol (as internal standard)

-

Plasma samples

-

Solvents for liquid-liquid extraction (e.g., ethyl acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Spiking: Add a known amount of ¹³C₆-thymol internal standard to each plasma sample.

-

Extraction: Perform a liquid-liquid extraction to isolate thymol from the plasma matrix.

-

Derivatization: Derivatize the extracted thymol to improve its chromatographic properties and fragmentation pattern in the mass spectrometer.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both native thymol and ¹³C₆-thymol.

-

Quantification: Calculate the concentration of native thymol in the original sample based on the peak area ratio of the native and labeled thymol and the known concentration of the added internal standard.

Quantitative Data from Stable Isotope Dilution Analysis

The following table presents example data for the quantification of thymol in plasma samples from three different subjects.

| Sample ID | Peak Area (Native Thymol) | Peak Area (¹³C₆-Thymol) | Calculated Thymol Concentration (ng/mL) |

| Subject A | 150,000 | 300,000 | 50.0 |

| Subject B | 225,000 | 300,000 | 75.0 |

| Subject C | 75,000 | 300,000 | 25.0 |

Conclusion

The application of stable isotopes in thymol research provides a powerful lens through which to view its intricate biological journey. From its synthesis in plants to its metabolism in animals and its interaction with cellular machinery, stable isotope tracing offers a level of detail that is unattainable with conventional methods. The protocols and visualizations presented in this guide are intended to serve as a valuable resource for researchers seeking to employ these advanced techniques to unlock the full potential of thymol as a therapeutic and bioactive compound. As analytical technologies continue to advance, the role of stable isotopes in elucidating the complex biology of natural products like thymol is set to expand even further.

References

- 1. Stable-isotope probing of the polycyclic aromatic hydrocarbon-degrading bacterial guild in a contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enviro.wiki [enviro.wiki]

- 11. researchgate.net [researchgate.net]

- 12. sites.bu.edu [sites.bu.edu]

- 13. microbe.com [microbe.com]

- 14. Stable isotope probing in the metagenomics era: a bridge towards improved bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Understanding Isotope Effects in Deuterated Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of isotope effects, with a specific focus on the application of deuterium substitution in pharmaceutical research and development. By replacing hydrogen atoms with their heavier, stable isotope deuterium, it is possible to modulate the metabolic fate of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy.[1][2][3] This guide will delve into the theoretical underpinnings of kinetic and equilibrium isotope effects, present quantitative data on the impact of deuteration on drug pharmacokinetics, provide detailed experimental protocols for their measurement, and visualize key concepts through signaling pathway and workflow diagrams.

Core Principles of Isotope Effects

Isotope effects are the result of the mass difference between isotopes of an element, which leads to changes in the rate and equilibrium of chemical reactions.[4] In the context of drug development, the substitution of protium (¹H) with deuterium (²H or D) is of particular interest due to the doubling of atomic mass, which elicits a significant isotope effect.

The Deuterium Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[4] The deuterium KIE is a powerful tool for understanding reaction mechanisms and is a cornerstone of the strategy of using deuterated compounds in drug development.[5][6] The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a higher activation energy for reactions involving C-D bond cleavage.[5] Consequently, replacing a hydrogen atom with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism.[5][6]

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[5] For deuterium, the primary KIE (kH/kD) is typically in the range of 2 to 8.[5] Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond cleavage.

The Equilibrium Isotope Effect (EIE)

The Equilibrium Isotope Effect (EIE) refers to the change in the equilibrium constant of a reaction upon isotopic substitution. Deuterium tends to favor the more strongly bonded state, which can influence the relative stability of reactants and products, or different conformational states of a molecule. While generally smaller than the KIE, the EIE can still have a meaningful impact on a drug's overall pharmacological profile.

The Strategic Role of Deuteration in Drug Development

The deliberate incorporation of deuterium into a drug molecule is a strategy employed to enhance its therapeutic properties. This approach has gained significant traction, leading to the development and approval of several deuterated drugs.[1][2][7]

Altering Metabolic Pathways and Enhancing Pharmacokinetic Profiles

The primary application of deuteration in drug development is to improve a drug's pharmacokinetic profile by slowing down its metabolism.[1][2] This is particularly effective for drugs that are metabolized by cytochrome P450 (CYP) enzymes, where the cleavage of a C-H bond is often the rate-limiting step.[8] By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolic clearance can be reduced, leading to:

-

Increased half-life (t½): The drug remains in the body for a longer period.[7]

-

Increased exposure (AUC): The total amount of drug in the bloodstream over time is higher.

-

Reduced peak plasma concentrations (Cmax) and lower peak-to-trough fluctuations: This can lead to a more stable and sustained therapeutic effect and potentially reduce dose-dependent side effects.

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[1]

Reducing the Formation of Toxic Metabolites

In some cases, the metabolism of a drug can lead to the formation of toxic or reactive metabolites. By deuterating the site of metabolism, the metabolic pathway can be shifted, a phenomenon known as "metabolic switching," potentially reducing the formation of harmful byproducts and improving the overall safety profile of the drug.[1][9]

Quantitative Insights: Isotope Effects in Action

The impact of deuteration on the pharmacokinetic properties of drugs is best illustrated through quantitative data. The following tables summarize the observed effects for several deuterated compounds compared to their non-deuterated counterparts.

Table 1: Kinetic Isotope Effects and Pharmacokinetic Parameters of Selected Deuterated Drugs

| Drug (Deuterated vs. Non-deuterated) | KIE (kH/kD) | Pharmacokinetic Parameter | Deuterated | Non-deuterated | Fold Change | Reference(s) |

| Deutetrabenazine vs. Tetrabenazine | ||||||

| Active Metabolites (α+β-HTBZ) | ||||||

| Half-life (t½, hours) | ~8.6 | ~4.8 | ~1.8 | [10] | ||

| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 | [10] | ||

| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 | [10] | ||

| Deuterated Ivacaftor (CTP-656) vs. Ivacaftor | ||||||

| DV = 3.8, DV/K = 2.2 | Half-life (t½, hours) | 15.9 | - | - | [11] | |

| Deuterated Enzalutamide (d3-ENT) vs. Enzalutamide | ||||||

| ~2.0 (in vitro) | Cmax | - | - | 1.35 | [12] | |

| AUC0-t | - | - | 2.02 | [12] | ||

| Deuterated Methadone (d9-methadone) vs. Methadone | ||||||

| AUC (in mice) | - | - | 5.7 | [13] | ||

| Cmax (in mice) | - | - | 4.4 | [13] | ||

| Clearance (L/h/kg, in mice) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.2 | [13] |

Table 2: Equilibrium Isotope Effects in Deuterated Compounds

| Compound System | Equilibrium Process | EIE (KH/KD) | Significance | Reference(s) |

| General Acid Dissociation in D₂O vs. H₂O | Acid Dissociation (pKa) | KH/KD > 1 (Acids are weaker in D₂O) | Can influence drug solubility and absorption. | General Chemistry Principles |

| Keto-Enol Tautomerism | Tautomeric Equilibrium | Varies depending on the specific molecule and solvent. | Can affect receptor binding if one tautomer is more active. | [14] |

Methodologies for Isotope Effect Determination

The accurate measurement of isotope effects is crucial for understanding reaction mechanisms and for the rational design of deuterated drugs. The following are detailed protocols for the determination of kinetic and equilibrium isotope effects.

Experimental Protocol: Determination of the Kinetic Isotope Effect (KIE)

The KIE is typically determined by comparing the reaction rates of the deuterated and non-deuterated compounds. Competitive experiments, where a mixture of the two isotopic species is used, are often preferred as they can provide highly precise measurements.

Method 1: NMR Spectroscopy

-

Sample Preparation: Prepare a solution containing a known ratio (often 1:1) of the deuterated and non-deuterated starting materials in a suitable deuterated NMR solvent.

-

Reaction Initiation: Initiate the reaction within the NMR tube by adding a catalyst or by changing the temperature.

-

Data Acquisition: Acquire a series of ¹H NMR or ¹³C NMR spectra over time as the reaction progresses.

-

Data Analysis: Integrate the signals corresponding to a non-exchangeable proton or carbon in both the deuterated and non-deuterated reactants and products.

-

KIE Calculation: The KIE can be calculated from the change in the ratio of the integrated signals of the deuterated and non-deuterated species over time.

Method 2: Mass Spectrometry (MS)

-

Reaction Setup: Run parallel reactions with the deuterated and non-deuterated substrates under identical conditions. Alternatively, a competitive reaction with a mixture of both substrates can be performed.

-

Sample Collection: At various time points, withdraw aliquots from the reaction mixture and quench the reaction.

-

Sample Preparation: Prepare the samples for MS analysis, which may involve extraction, derivatization, or dilution.

-

MS Analysis: Analyze the samples using a mass spectrometer (e.g., LC-MS or GC-MS) to determine the relative abundance of the deuterated and non-deuterated reactants and/or products.

-

KIE Calculation: The KIE is determined by comparing the rates of disappearance of the reactants or the rates of formation of the products for the deuterated and non-deuterated species.

Experimental Protocol: Measurement of the Equilibrium Isotope Effect (EIE) via NMR Spectroscopy

The EIE can be determined by measuring the equilibrium constant for a reaction involving both the deuterated and non-deuterated species.

-

Sample Preparation: Prepare a sample containing the deuterated compound in a non-deuterated solvent and a corresponding sample with the non-deuterated compound in the same solvent. For equilibria involving solvent exchange (e.g., acid-base), prepare samples in both H₂O and D₂O.

-

Equilibration: Allow the samples to reach equilibrium at a constant temperature.

-

NMR Data Acquisition: Acquire high-resolution ¹H, ²H, or ¹³C NMR spectra of the equilibrated samples.

-

Signal Integration: Carefully integrate the signals corresponding to the species on both sides of the equilibrium for both the deuterated and non-deuterated systems.

-

EIE Calculation: The equilibrium constants (K_H and K_D) are calculated from the ratios of the integrated signals. The EIE is then determined as the ratio K_H / K_D. For acid-base equilibria, the difference in pKa values in H₂O and D₂O provides a measure of the EIE.[15]

Visualizing the Impact of Deuteration

Graphical representations of signaling pathways, experimental workflows, and logical relationships can provide a clearer understanding of the complex interplay of factors involved in the study of deuterated compounds.

Caption: A generalized drug metabolism pathway illustrating the impact of deuteration.

Caption: Experimental workflow for determining the Kinetic Isotope Effect (KIE).

Caption: Logical relationship of isotope effects on drug efficacy and safety.

Conclusion and Future Directions

The strategic application of deuterium isotope effects has emerged as a valuable tool in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. The continued exploration of deuteration strategies, coupled with advanced analytical techniques for measuring isotope effects, promises to further expand the therapeutic potential of this innovative approach. As our understanding of the nuanced interplay between isotopic substitution and biological systems deepens, the targeted use of deuterated compounds will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Cenerimod, A Selective S1P1 R Modulator, Are Not Affected by Ethnicity in Healthy Asian and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Portico [access.portico.org]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Thymol-d13

This guide provides comprehensive safety and handling information for Thymol-d13, a deuterated form of Thymol. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Given that specific safety data for this compound is limited, this document primarily relies on the well-established safety profile of its non-deuterated counterpart, Thymol, a standard practice for isotopically labeled compounds.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Thymol.[1][2] Thymol itself is a naturally occurring monoterpene phenol found in the essential oils of plants like those in the Lamiaceae family.[1][2] Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is often used to trace the metabolic fate of drug molecules.[1] The physical and chemical properties of this compound are expected to be very similar to those of Thymol.

| Property | Value | Source |

| Molecular Formula | C₁₀HD₁₃O | [1] |

| Molecular Weight | 163.298 g/mol | [1] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | 49 - 51 °C / 120.2 - 123.8 °F | [3] |

| Boiling Point | 232 - 233 °C / 449.6 - 451.4 °F at 760 mmHg | [1][3] |

| Flash Point | 102 °C / 215.6 °F | [3] |

| Density | ~1.0 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in alcohols and organic solvents. | [4] |

| Vapor Pressure | 1 mmHg | [3] |

Toxicological Data

| Toxicity Metric | Value | Species | Source |

| Acute Oral LD50 | 980 mg/kg | Rat | [5] |

| Acute Oral LD50 | 640 mg/kg | Mouse | [5] |

| Acute Dermal LD50 | >2,000 mg/kg | Rat | [6] |

Thymol is considered harmful if swallowed and causes severe skin burns and eye damage.[7] It is also toxic to aquatic life with long-lasting effects.[7]

Hazard Identification and Handling Precautions

Hazard Statements:

Precautionary Measures:

The logical workflow for handling hazardous chemicals like this compound involves a clear understanding of the risks and the implementation of appropriate safety measures.

Caption: Logical workflow from risk assessment to safe disposal for hazardous chemicals.

Experimental Protocol: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound powder in a research environment.

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][9]

-

Skin Protection:

-

Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).[9]

4.2. Handling and Storage

-

Handling:

-

Storage:

The workflow for safely handling a chemical powder like this compound in a laboratory setting can be visualized as follows:

Caption: Step-by-step workflow for the safe laboratory handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. | [3][11] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. | [3][11] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. | [3][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [3][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

-

Unsuitable Extinguishing Media: Do not use a full water jet.[8]

-

Specific Hazards: In case of fire, toxic gases such as carbon monoxide and carbon dioxide may be formed.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[6][8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as outlined in Section 4.1. Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust.[9]

-

Environmental Precautions: Prevent the product from entering drains. Avoid release into the environment.[6][9]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[9]

Disposal Considerations

Dispose of the contents and container in accordance with local, regional, and national regulations. The product should be disposed of at an approved waste disposal plant.[3]

This guide is intended to provide essential safety and handling information for this compound based on the available data for Thymol. It is crucial for all users to consult the specific Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before beginning any work with this compound.

References

- 1. This compound | CAS#:1219798-93-2 | Chemsrc [chemsrc.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uww.edu [uww.edu]